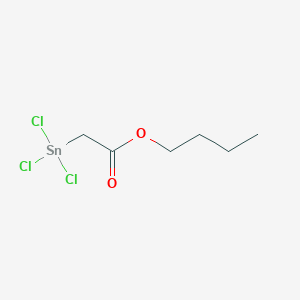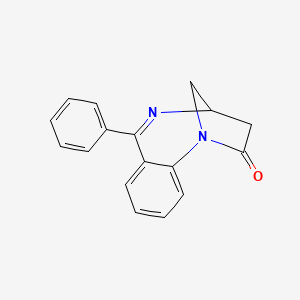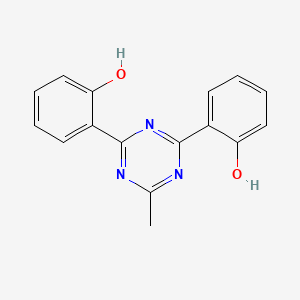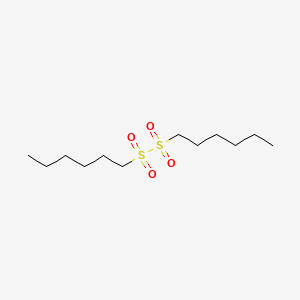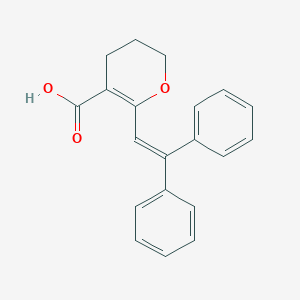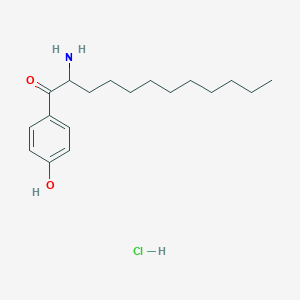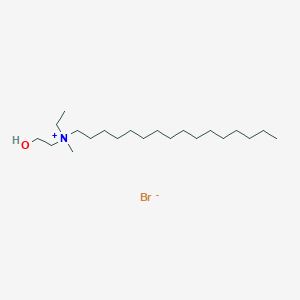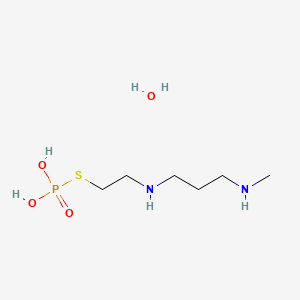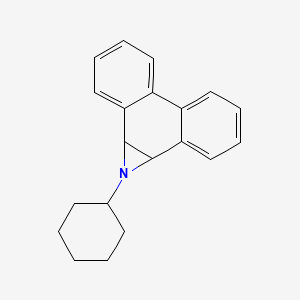![molecular formula C10H24P2 B14501085 [2-(Dimethylphosphanyl)ethyl]di(propan-2-yl)phosphane CAS No. 64999-60-6](/img/structure/B14501085.png)
[2-(Dimethylphosphanyl)ethyl]di(propan-2-yl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Dimethylphosphanyl)ethyl]di(propan-2-yl)phosphane is a tertiary phosphine compound. Tertiary phosphines are widely used in various fields of chemistry due to their ability to act as ligands in coordination chemistry and catalysis . This compound, with its unique structure, finds applications in both academic research and industrial processes.
Preparation Methods
The synthesis of [2-(Dimethylphosphanyl)ethyl]di(propan-2-yl)phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
[2-(Dimethylphosphanyl)ethyl]di(propan-2-yl)phosphane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where one of its groups is replaced by another group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[2-(Dimethylphosphanyl)ethyl]di(propan-2-yl)phosphane has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mechanism of Action
The mechanism by which [2-(Dimethylphosphanyl)ethyl]di(propan-2-yl)phosphane exerts its effects involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the transition metal used .
Comparison with Similar Compounds
Similar compounds to [2-(Dimethylphosphanyl)ethyl]di(propan-2-yl)phosphane include other tertiary phosphines such as triphenylphosphine and triethylphosphine. Compared to these compounds, this compound offers unique steric and electronic properties, making it suitable for specific catalytic applications . Its structure allows for fine-tuning of reactivity and selectivity in various chemical reactions.
Properties
CAS No. |
64999-60-6 |
|---|---|
Molecular Formula |
C10H24P2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-dimethylphosphanylethyl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C10H24P2/c1-9(2)12(10(3)4)8-7-11(5)6/h9-10H,7-8H2,1-6H3 |
InChI Key |
YBXYDVPZOHPGFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(CCP(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Oct-5-en-2-yl)oxy]oxane](/img/structure/B14501008.png)
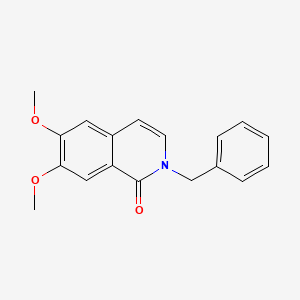
![(Furan-2-yl)[(1E)-3-(tricyclohexyl-lambda~5~-phosphanylidene)triaz-1-en-1-yl]methanone](/img/structure/B14501012.png)
